molecular formula C26H24N2O2S2 B2935829 4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine CAS No. 478080-95-4

4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine

Cat. No. B2935829
CAS RN: 478080-95-4
M. Wt: 460.61
InChI Key: GMPGTENVFDFRBJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would include its melting point, boiling point, density, and solubility. Unfortunately, these details are not available in the search results .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine as a Core Structure

Pyrimidine derivatives are prominent in the realm of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Their structural motif is found in many natural products and therapeutic agents, with significant implications for the synthesis of diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for developing drugs targeting various diseases due to their structural versatility and functional adaptability (R. Philip et al., 2020; Mehul P. Parmar et al., 2023).

Anticancer Applications

Pyrimidines have shown substantial anticancer potential, serving as the foundation for various anticancer agents. Their mechanisms of action include interacting with multiple enzymes, receptors, and targets, highlighting the versatility of pyrimidine-based scaffolds in drug design. This diversity in function makes pyrimidine derivatives promising candidates for future cancer therapies (R. Kaur et al., 2014).

Anti-inflammatory Activities

The anti-inflammatory properties of pyrimidine derivatives are linked to their inhibitory effects on various inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. This indicates the potential of pyrimidine compounds in the treatment of inflammation-related disorders, offering a pathway to novel anti-inflammatory agents (H. Rashid et al., 2021).

Sulfur-containing Compounds in Drug Development

Sulfonamide Antibiotics

Sulfonamide compounds, a significant class of synthetic antibiotics, exemplify the importance of sulfur-containing structures in therapeutic applications. Beyond their antibacterial properties, sulfonamides have found utility in various domains, including as diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. The ongoing development and patenting activity around sulfonamide inhibitors underscore their enduring relevance in pharmaceuticals (I. Gulcin et al., 2018).

Environmental and Health Perspectives

While the focus on therapeutic applications is paramount, it's also critical to consider the environmental persistence and potential health implications of synthetic compounds, including those related to the pyrimidine core and sulfur functionalities. Studies on perfluoroalkyl substances and synthetic phenolic antioxidants, for instance, highlight the balance between utility and safety, advocating for continuous monitoring and the development of compounds with minimized environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013; Runzeng Liu & S. Mabury, 2020).

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care. Any clothing contaminated by the product should be immediately removed . For more detailed safety information, it would be best to refer to the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

5-(benzenesulfonyl)-4-(4-tert-butylphenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2S2/c1-26(2,3)20-14-16-21(17-15-20)31-25-23(32(29,30)22-12-8-5-9-13-22)18-27-24(28-25)19-10-6-4-7-11-19/h4-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPGTENVFDFRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Tert-butyl)phenyl]sulfanyl}-2-phenyl-5-(phenylsulfonyl)pyrimidine

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